molecular formula C7H10N2 B1265808 4,5,6,7-Tetrahydro-1H-indazole CAS No. 2305-79-5

4,5,6,7-Tetrahydro-1H-indazole

Cat. No.: B1265808
CAS No.: 2305-79-5
M. Wt: 122.17 g/mol
InChI Key: GDSQTWDUCDSZEY-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The tetrahydro derivative, this compound, is particularly interesting due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydro-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), which is involved in the degradation of extracellular matrix components . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce G2/M cell cycle arrest in cancer cells, leading to apoptosis through a mitochondria-mediated pathway . This compound also affects the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the colchicine-binding site on microtubules, inhibiting their polymerization and leading to cell cycle arrest . This binding interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport. Additionally, this compound modulates the activity of enzymes such as COX-2 and MMP-13, further contributing to its anti-inflammatory and anticancer properties .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits significant anti-inflammatory and anticancer activities without noticeable adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which enhance its solubility and excretion . These metabolic processes are crucial for the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with microtubules and other cellular components . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1H-indazole typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol. This reaction yields cyclic β-keto esters, which are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound . The mechanism involves dehydration followed by cyclization, with the cyclic intermediates undergoing amido-imidol tautomerism to yield stable 1H-indazoles .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products:

Comparison with Similar Compounds

    Indazole: The parent compound with a similar core structure but lacking the tetrahydro modification.

    1H-Indazole: Another derivative with different substitution patterns.

    2H-Indazole: A structural isomer with distinct reactivity.

Uniqueness: 4,5,6,7-Tetrahydro-1H-indazole is unique due to its tetrahydro modification, which imparts different chemical and biological properties compared to its parent compound and other derivatives. This modification enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-4-7-6(3-1)5-8-9-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSQTWDUCDSZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177615
Record name 4,5,6,7-Tetrahydro-1H-indazole
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305-79-5
Record name 4,5,6,7-Tetrahydro-1H-indazole
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Record name 4,5,6,7-Tetrahydro-1H-indazole
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Record name 2305-79-5
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Record name 4,5,6,7-Tetrahydro-1H-indazole
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Record name 4,5,6,7-tetrahydro-1H-indazole
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Record name 4,5,6,7-TETRAHYDRO-1H-INDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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